An In-depth Technical Guide to 1-Chloro-4-propoxybutane: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 1-Chloro-4-propoxybutane: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and reactivity of 1-chloro-4-propoxybutane. As a bifunctional molecule, this compound holds potential as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document consolidates available data, including predicted spectroscopic information and established synthetic methodologies, to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Introduction
1-Chloro-4-propoxybutane (C₇H₁₅ClO) is a halogenated ether that presents a unique combination of reactive sites: a terminal chloroalkane and a central ether linkage. This bifunctional nature allows for sequential or differential reactivity, making it an attractive intermediate for the synthesis of more complex molecular architectures. Its utility is particularly envisioned in the construction of lead compounds in drug discovery, where the introduction of a flexible propoxybutyl chain can modulate pharmacokinetic properties such as lipophilicity and cell membrane permeability. This guide aims to provide a detailed exposition of its chemical identity, structural features, and potential applications.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective use in a laboratory setting. The key identifiers and physicochemical properties of 1-chloro-4-propoxybutane are summarized below.
Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-chloro-4-propoxybutane | [PubChem][1] |
| CAS Number | 14860-82-3 | [PubChem][1] |
| Molecular Formula | C₇H₁₅ClO | [PubChem][1] |
| Molecular Weight | 150.65 g/mol | [PubChem][1] |
| Canonical SMILES | CCCOCCCCCl | [PubChem][1] |
| InChIKey | OALUYQSETGYGTL-UHFFFAOYSA-N | [PubChem][1] |
Physicochemical Data
The following table outlines the key physical and chemical properties of 1-chloro-4-propoxybutane.
| Property | Value | Source |
| Appearance | Liquid or solid | [Guidechem][2] |
| Boiling Point | 176.6 °C at 760 mmHg | [Guidechem][2] |
| Flash Point | 67.3 °C | [Guidechem][2] |
| Density | 0.93 g/cm³ | [LookChem][3] |
| Refractive Index | 1.421 | [Guidechem][2] |
| Solubility | Expected to be soluble in organic solvents and insoluble in water. | N/A |
Molecular Structure and Spectroscopic Analysis
// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,0!"]; O4 [label="O", pos="3,0!"]; C5 [label="C", pos="4,0!"]; C6 [label="C", pos="5,0!"]; C7 [label="C", pos="6,0!"]; C8 [label="C", pos="7,0!"]; Cl9 [label="Cl", pos="8,0!"];
// Edges for the main chain C1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- Cl9;
// Hydrogen atoms (implied) // To keep it clean, hydrogens are not explicitly drawn as is common in skeletal structures. // Labels with atom types are sufficient for this representation. }
Chemical structure of 1-chloro-4-propoxybutane.
¹H NMR Spectroscopy (Predicted)
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals for the protons on the propoxy and chlorobutyl chains. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and chlorine atoms.
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Propoxy Group: A triplet for the terminal methyl protons (CH₃), a sextet for the adjacent methylene protons (-CH₂-), and a triplet for the methylene protons attached to the oxygen (-O-CH₂-).
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Butoxy Chain: A triplet for the methylene protons attached to the chlorine (Cl-CH₂-), a multiplet for the adjacent methylene protons, another multiplet for the next methylene protons, and a triplet for the methylene protons attached to the oxygen (-O-CH₂-).
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule. Seven distinct signals are expected, corresponding to each carbon atom in the propoxy and chlorobutyl chains. The carbons closer to the electronegative oxygen and chlorine atoms will appear at a higher chemical shift (downfield).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is useful for identifying the functional groups present. Key expected absorptions include:
-
C-H stretching: Around 2850-3000 cm⁻¹, characteristic of alkanes.
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C-O stretching: A strong band in the region of 1050-1150 cm⁻¹, indicative of the ether linkage.
-
C-Cl stretching: In the fingerprint region, typically between 600-800 cm⁻¹, which can be broad or sharp.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will be evident from the isotopic pattern of the molecular ion peak and any chlorine-containing fragments, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak. Common fragmentation pathways would involve cleavage of the C-O and C-Cl bonds, as well as fragmentation of the alkyl chains.
Synthesis and Reactivity
Synthetic Approaches
1-Chloro-4-propoxybutane can be synthesized via several established methods for ether formation. The most common and versatile of these is the Williamson ether synthesis .
// Reactants Propanol [label="Propanol (CH₃CH₂CH₂OH)"]; Base [label="Strong Base (e.g., NaH)"]; Dichlorobutane [label="1,4-Dichlorobutane (Cl(CH₂)₄Cl)"];
// Intermediates Propoxide [label="Sodium Propoxide (CH₃CH₂CH₂ONa)"];
// Product Product [label="1-Chloro-4-propoxybutane", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Reaction flow Propanol -> Propoxide [label="Deprotonation"]; Base -> Propoxide; Propoxide -> Product [label="SN2 Attack"]; Dichlorobutane -> Product; }
Williamson ether synthesis of 1-chloro-4-propoxybutane.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a general guideline and may require optimization.
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Deprotonation of Propanol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous propanol. Cool the flask in an ice bath.
-
Addition of Base: Slowly add a strong base, such as sodium hydride (NaH), to the cooled propanol. The reaction will generate hydrogen gas, which should be safely vented. Stir the mixture until the evolution of gas ceases, indicating the formation of sodium propoxide.
-
Nucleophilic Substitution: To the solution of sodium propoxide, add 1,4-dichlorobutane dropwise. The reaction is a nucleophilic substitution (Sₙ2) where the propoxide anion displaces one of the chloride ions.
-
Reaction Monitoring and Workup: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, cool the mixture to room temperature.
-
Purification: Quench the reaction with water and extract the product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by distillation.
An alternative synthetic route involves the ring-opening of tetrahydrofuran (THF) with propanol under acidic conditions, followed by conversion of the resulting alcohol to the chloride.
Reactivity Profile
The bifunctional nature of 1-chloro-4-propoxybutane allows for a range of chemical transformations.
-
Nucleophilic Substitution at the Chloro Terminus: The chlorine atom is a good leaving group, making the terminal carbon susceptible to attack by various nucleophiles. This allows for the introduction of a wide array of functional groups, such as amines, azides, thiols, and cyanides.
-
Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding alcohol and alkyl halide.
-
Formation of Grignard Reagents: The chloroalkane moiety can be converted into a Grignard reagent by reacting with magnesium metal. This opens up possibilities for carbon-carbon bond formation.
Applications in Drug Development and Medicinal Chemistry
Bifunctional molecules, which contain two reactive or binding moieties, are of significant interest in drug discovery.[4][5][6] They can be designed to interact with two different biological targets or two different sites on the same target, leading to enhanced potency, selectivity, or novel mechanisms of action.
1-Chloro-4-propoxybutane serves as a versatile scaffold for the synthesis of such bifunctional molecules. The propoxybutyl chain can act as a flexible linker between two pharmacophores. The terminal chlorine atom provides a convenient handle for attaching one pharmacophore, while the ether oxygen or the alkyl chain can be further functionalized.
For instance, in the development of novel kinase inhibitors, the propoxybutyl group could be used to link a hinge-binding motif to a moiety that targets an allosteric pocket, potentially leading to highly potent and selective inhibitors. Similarly, in the design of proteolysis-targeting chimeras (PROTACs), this linker could be used to connect a target-binding ligand to an E3 ligase-recruiting moiety.[7][8]
Safety and Handling
While a specific, comprehensive Material Safety Data Sheet (MSDS) for 1-chloro-4-propoxybutane is not widely available, safety precautions should be based on the known hazards of similar haloalkanes and ethers.[3][9]
-
Flammability: The compound has a flash point of 67.3 °C and should be handled away from open flames and other ignition sources.
-
Toxicity: Alkyl halides can be harmful if inhaled, ingested, or absorbed through the skin. Ethers can form explosive peroxides upon prolonged exposure to air and light. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from oxidizing agents and strong acids.
Conclusion
1-Chloro-4-propoxybutane is a bifunctional molecule with significant potential as a building block in organic synthesis, particularly in the field of drug discovery. Its distinct reactive centers allow for a variety of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. While experimental data for this specific compound is limited, this guide provides a comprehensive overview based on available information and predictions, serving as a valuable resource for researchers and scientists. Further investigation into its reactivity and applications is warranted to fully explore its synthetic utility.
References
Sources
- 1. 1-Chloro-4-propoxybutane | C7H15ClO | CID 13510146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unifying principles of bifunctional, proximity-inducing small molecules - PMC [pmc.ncbi.nlm.nih.gov]
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